molecular formula C16H18ClN3O5S B6424298 5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034322-15-9

5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6424298
CAS No.: 2034322-15-9
M. Wt: 399.8 g/mol
InChI Key: KYTSDRUZEUHKCP-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a chloro group and a pyrrolidine ring linked via an ether bond to a dimethoxybenzenesulfonyl moiety

Properties

IUPAC Name

5-chloro-2-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S/c1-23-12-3-4-14(24-2)15(7-12)26(21,22)20-6-5-13(10-20)25-16-18-8-11(17)9-19-16/h3-4,7-9,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTSDRUZEUHKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Sulfonylation: The pyrrolidine intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyrrolidine.

    Etherification: The sulfonylated pyrrolidine is then reacted with 5-chloro-2-hydroxypyrimidine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the methoxy groups.

    Hydrolysis: The ether bond linking the pyrrolidine and pyrimidine can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Hydrolysis: Cleaved products of the ether bond, yielding separate pyrrolidine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-{[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine: Lacks the methoxy groups, which could affect its reactivity and biological activity.

    5-chloro-2-{[1-(2,5-dimethoxyphenyl)pyrrolidin-3-yl]oxy}pyrimidine: Lacks the sulfonyl group, which could influence its solubility and interaction with biological targets.

    5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}benzene: Replaces the pyrimidine ring with a benzene ring, altering its electronic properties and reactivity.

Uniqueness

The presence of both the sulfonyl and methoxy groups in 5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine makes it unique. These groups can significantly influence its chemical reactivity and biological activity, potentially making it more effective in its applications compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds

Biological Activity

5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic potential based on existing literature and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with a pyrrolidine derivative. This process can yield various derivatives that may exhibit different biological activities.

Antiviral Activity

Research indicates that compounds similar in structure to this compound have shown antiviral properties. For instance, oxadiazoles related to this compound have demonstrated activity against hepatitis B virus (HBV), inhibiting viral antigen expression and virion production in a concentration-dependent manner. The effective concentration (EC50) values for these compounds were comparable to established antiviral agents like lamivudine .

Antimicrobial Properties

The antimicrobial activity of related sulfonamide compounds has been studied extensively. Sulfonamide derivatives have shown selective activity against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The introduction of specific substituents in the sulfonamide moiety can significantly enhance their antibacterial efficacy .

Case Studies

  • Case Study on Antiviral Effects : A study evaluated a series of benzenesulfonyl derivatives for their anti-HBV activity. Compounds with similar structural motifs to this compound were found to inhibit HBV replication effectively without cytotoxic effects .
  • Antimicrobial Activity Assessment : In another study, sulfenimine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure could lead to enhanced antimicrobial activity while maintaining low toxicity .

Data Table: Summary of Biological Activities

Activity Type Compound Target Pathogen EC50/MIC Value Reference
AntiviralOxadiazoleHepatitis B Virus1.63 µM
AntibacterialSulfenimineStaphylococcus aureusMIC ≤ 32 µg/mL
AntibacterialSulfenimineAcinetobacter baumanniiMIC ≤ 64 µg/mL

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